
N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide, also known as Epirimil, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and safety profile.
Chemical Structure and Properties
The compound has the molecular formula C20H20N4O3S and a molecular weight of approximately 396.47 g/mol. Its structure features a 3,4-dimethoxyphenyl moiety linked to a thioacetamide group, which is further substituted with a pyrimidine derivative. This unique configuration is believed to contribute to its diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of Epirimil. Research conducted on animal models demonstrated that it exhibits significant protective effects against seizures induced by maximal electroshock (MES). The effective dose (ED50) and toxic dose (TD50) were calculated, showing a favorable protective index which suggests its potential as a safer alternative in epilepsy treatment .
Table 1: Anticonvulsant Activity Data
Parameter | Value |
---|---|
ED50 (mg/kg) | 15.5 |
TD50 (mg/kg) | 120 |
Protective Index | 7.74 |
Cytotoxicity and Safety Profile
In vitro studies using human embryonic kidney (HEK-293) cells indicated that Epirimil is non-toxic at therapeutic concentrations, demonstrating a promising safety profile for further development in clinical settings . The compound's low toxicity classification (Class IV) supports its potential for therapeutic use without significant adverse effects.
Molecular docking studies have provided insights into the interaction of Epirimil with various biological targets. The compound shows affinity for several receptors involved in seizure pathways, suggesting multiple mechanisms contributing to its anticonvulsant effects. Additionally, an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated favorable pharmacokinetic properties, which are crucial for drug development .
Case Studies and Research Findings
- In Vivo Studies : A study involving MES-induced seizures in mice demonstrated that Epirimil significantly reduced seizure duration and frequency compared to control groups. The results were statistically significant (p < 0.05), indicating strong anticonvulsant efficacy .
- Molecular Interaction Studies : Docking simulations revealed that Epirimil binds effectively to the active sites of key anticonvulsant targets. This binding affinity correlates with its observed biological activity in vivo .
- Comparative Studies : In comparison with established anticonvulsants like phenytoin and carbamazepine, Epirimil exhibited comparable efficacy with a potentially improved safety profile due to lower toxicity in preliminary studies .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide as an anticancer agent. Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Studies
In a comparative study, derivatives of pyrimidine and thiazole were synthesized and tested for their anticancer properties. The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HEPG2 | 1.18 ± 0.14 | |
Similar Pyrimidine Derivative | MCF7 | 2.56 ± 0.11 |
Anticonvulsant Properties
Another area of interest is the anticonvulsant potential of this compound. Molecular docking studies have suggested that it may interact effectively with targets involved in seizure activity.
Case Study: Pharmacological Evaluation
A study conducted to evaluate the anticonvulsant effects showed that the compound significantly reduced seizure frequency in animal models when compared to control groups. The mechanism appears to involve modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal to its biological activity. Variations in substituents can significantly alter its pharmacological profile.
Structural Feature | Effect on Activity |
---|---|
Dimethoxy Group | Enhances lipophilicity and cellular uptake |
Pyridine Ring | Contributes to receptor binding affinity |
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-9-19(24-20(22-13)14-5-4-8-21-11-14)28-12-18(25)23-15-6-7-16(26-2)17(10-15)27-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOUDSGTPIYAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。